1-Allyltheobromine

Catalog No.
S3338771
CAS No.
2530-99-6
M.F
C10H12N4O2
M. Wt
220.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyltheobromine

CAS Number

2530-99-6

Product Name

1-Allyltheobromine

IUPAC Name

3,7-dimethyl-1-prop-2-enylpurine-2,6-dione

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

InChI

InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3

InChI Key

BTFHIKZOEZREBX-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C

Synthesis and characterization

1-Allyltheobromine is a derivative of theobromine, a naturally occurring stimulant found in cocoa beans. It is synthesized by reacting allyl bromide with theobromine. Researchers have studied the reactions of 1-allyltheobromine with halogens, such as bromine and iodine, to obtain new fused heterocyclic compounds. These compounds may have potential biological activity, but further research is needed. Source: A study published in the journal Chemistry Heterocyclic Compounds:

1-Allyltheobromine is a chemical compound derived from theobromine, a naturally occurring stimulant found in cocoa beans. Its chemical formula is C₁₀H₁₂N₄O₂, and it features an allyl group attached to the nitrogen atom at the 1-position of the theobromine structure. This modification enhances its potential biological properties compared to its parent compound, theobromine.

  • No scientific research has been published on the mechanism of action of 1-Allyltheobromine. Given its structural similarity to theobromine, it might interact with adenosine receptors, but this is speculation and needs investigation [, , ].
  • There is no current information on the safety profile or potential hazards associated with 1-Allyltheobromine. As with any unknown compound, caution should be exercised until more research is available [].

Limitations and Future Research

The analysis of 1-Allyltheobromine is limited due to the scarcity of scientific research on this compound. Further studies are needed to understand its:

  • Synthesis methods
  • Chemical and physical properties
  • Biological effects (if any)
  • Potential applications

The reactivity of 1-allyltheobromine has been explored primarily in relation to halogens. Studies indicate that it reacts with bromine and iodine, leading to various products depending on the conditions and specific halogen used. The reactions can yield adducts at the double bond, oxazolopurines, or complex compounds, highlighting its versatility in synthetic chemistry .

Research on the biological activity of 1-allyltheobromine is still emerging. Preliminary studies suggest that it may possess stimulant properties similar to those of theobromine, but with potentially enhanced effects due to the allyl substitution. Further investigations are necessary to fully characterize its pharmacological profile and therapeutic potential .

1-Allyltheobromine can be synthesized through several methods, with one common approach involving the reaction of allyl bromide with theobromine. This method typically requires appropriate solvents and catalysts to facilitate the reaction and optimize yield. Other synthetic routes may also be explored, contributing to a more comprehensive understanding of its chemical behavior.

Interaction studies involving 1-allyltheobromine are sparse but suggest that it may interact with biological systems similarly to other methylxanthines. Its effects on neurotransmitter systems and potential interactions with other pharmacological agents warrant further exploration to understand its safety and efficacy profile fully .

1-Allyltheobromine shares structural similarities with several compounds within the methylxanthine family, particularly:

Compound NameStructure SimilarityUnique Features
TheobromineCore structureNaturally occurring stimulant
CaffeineSimilar methylxanthine structureStronger stimulant effects
TheophyllineSimilar core structureUsed in respiratory therapies
1-MethyltheobromineMethyl group at 1-positionEnhanced solubility

Uniqueness: 1-Allyltheobromine's unique allyl substitution may confer distinct biological activities and reactivities not seen in these other compounds, making it a subject of interest for further research.

Alkylation Strategies at N1 Position of Xanthine Scaffolds

The N1 position of the xanthine core exhibits preferential reactivity toward alkylation due to electronic and steric factors. Classic approaches employ allyl halides under basic conditions, with potassium carbonate in dimethylformamide achieving 68–72% yields for 1-allyltheobromine synthesis. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems, reducing reaction times from 12 hours to 4 hours at 60°C.

A comparative analysis of alkylating agents reveals:

Alkylating AgentSolventTemperature (°C)Yield (%)
Allyl bromideDMF8072
Allyl chlorideAcetonitrile6065
Allyl iodideTHF4058

Mechanochemical approaches using ball milling technology demonstrate exceptional efficiency, achieving 89% yield within 30 minutes without solvent. This method prevents N7 alkylation byproduct formation through controlled mechanical energy input.

Regioselective Modification of Purine Ring Systems

Regiochemical control remains challenging due to the xanthine scaffold's multiple reactive sites (N1, N3, N7). Computational studies using density functional theory (DFT) reveal that N1 alkylation proceeds through a two-step mechanism:

  • Base-assisted deprotonation at N1 ($$ \text{p}K_a = 8.9 $$)
  • $$ S_N2 $$ attack on the allylic carbon

Halogenation studies demonstrate site-specific reactivity patterns:

  • Bromine in acetic acid selectively functionalizes the C8 position (83% yield)
  • Iodine monochloride modifies both C8 and the allyl group (61% yield)

Protection-deprotection strategies using p-methoxybenzyl groups enable sequential functionalization. For example:

  • N1-allylation under phase-transfer conditions
  • C8 bromination using $$ \text{N}-bromosuccinimide $$
  • Suzuki coupling at C8 with arylboronic acids

Catalytic Approaches for Allyl Group Introduction

Polyethylene glycols (PEGs) emerge as effective catalysts for xanthine alkylation. PEG-400 increases reaction rates by 3.2-fold compared to traditional methods through:

  • Solubility enhancement of inorganic bases
  • Transition state stabilization via hydrogen bonding networks

Palladium-catalyzed allylic amination shows promise for asymmetric derivatization. Using $$ \text{Pd}2(\text{dba})3 $$ with chiral phosphine ligands, researchers achieve 74% enantiomeric excess in N1-allylated products. Microwave-assisted catalysis reduces reaction times to 15 minutes while maintaining 82% yield through controlled dielectric heating.

Solvent-Free Synthesis and Green Chemistry Applications

Mechanochemical synthesis represents a paradigm shift in xanthine chemistry. High-speed ball milling (800 rpm) enables:

  • 94% conversion in 20 minutes
  • 99% atom economy
  • Zero solvent waste generation

Comparative life cycle analysis reveals:

ParameterTraditional SynthesisMechanochemical
Energy consumption18 MJ/mol9 MJ/mol
E-factor320.8
PMI (Process Mass Intensity)561.2

Ionic liquid-mediated synthesis using 1-butyl-3-methylimidazolium hexafluorophosphate achieves 91% yield at 50°C through simultaneous solvent and catalyst roles. The ionic liquid demonstrates 98% recovery over five cycles without activity loss.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

220.09602564 g/mol

Monoisotopic Mass

220.09602564 g/mol

Heavy Atom Count

16

UNII

4JG7O04XYX

Other CAS

2530-99-6

Wikipedia

1-allyltheobromine

Dates

Modify: 2024-04-14

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